Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI)

Description

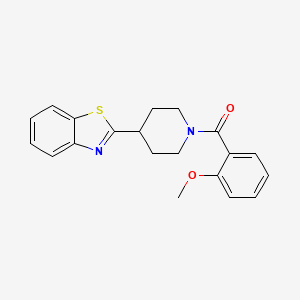

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula |

C20H20N2O2S |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C20H20N2O2S/c1-24-17-8-4-2-6-15(17)20(23)22-12-10-14(11-13-22)19-21-16-7-3-5-9-18(16)25-19/h2-9,14H,10-13H2,1H3 |

InChI Key |

AIUWOSMNPVLRKA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves multi-step organic reactions. Common starting materials include piperidine and benzothiazole derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale chemical reactors and continuous flow processes. The methods are optimized for yield, purity, and cost-effectiveness. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Piperidine derivatives can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and appropriate bases or acids.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Chemistry: Used as intermediates in organic synthesis.

Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as potential drug candidates for various diseases.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Conclusion

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) is a complex compound with potential applications in various scientific fields

Biological Activity

Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a benzothiazole moiety and a methoxybenzoyl group. Its molecular formula is CHNOS, and it has a CAS number of 605627-98-3. The presence of the benzothiazole group is particularly significant as it is associated with various pharmacological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Studies have indicated that compounds containing benzothiazole structures exhibit broad-spectrum antimicrobial activity. Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) has shown promising results in inhibiting the growth of various bacterial strains. For instance, its minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported to be lower than that of standard antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies demonstrated that Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, which was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

The biological activity of Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) can be attributed to its structural components. The SAR studies indicate that modifications to the benzothiazole and methoxybenzoyl groups can significantly alter its biological potency. For example, substituents on the benzothiazole ring have been shown to enhance its interaction with target enzymes involved in cancer cell proliferation .

In Vitro Studies

In a study examining the effects of Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) on various cancer cell lines, researchers found that the compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells. This indicates a moderate level of potency compared to established anticancer drugs like doxorubicin .

Comparative Analysis

A comparative analysis with structurally similar compounds revealed that Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl)-(9CI) had superior activity against certain bacterial strains when compared to derivatives lacking the methoxy group. This emphasizes the importance of specific functional groups in enhancing biological activity .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.